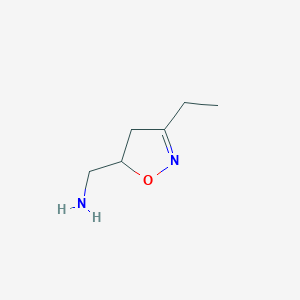

1-(3-Ethyl-4,5-dihydro-5-isoxazolyl)methanamine

Description

1-(3-Ethyl-4,5-dihydro-5-isoxazolyl)methanamine is a compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential

Properties

IUPAC Name |

(3-ethyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-2-5-3-6(4-7)9-8-5/h6H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTRPKKMBVWFFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Ethyl-4,5-dihydro-5-isoxazolyl)methanamine can be achieved through several routes. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . This method is efficient and environmentally friendly, making it suitable for industrial production.

Another approach involves the use of hydroximinoyl chlorides and iodinated terminal alkynes to synthesize iodoisoxazoles, which can then be further modified to obtain the desired compound . These methods highlight the versatility and adaptability of synthetic strategies for isoxazole derivatives.

Chemical Reactions Analysis

1-(3-Ethyl-4,5-dihydro-5-isoxazolyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoxazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents and conditions.

These reactions are typically carried out under controlled conditions to ensure the desired products are obtained with high yield and purity .

Scientific Research Applications

Scientific Research Applications

The applications of 1-(3-Ethyl-4,5-dihydro-5-isoxazolyl)methanamine span across multiple disciplines, including chemistry, biology, medicine, and industry. Below are detailed insights into its applications:

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block for synthesizing more complex isoxazole derivatives. These derivatives are instrumental in various chemical reactions and studies aimed at exploring new synthetic pathways and materials.

- Chemical Reactions : It undergoes several chemical transformations, including oxidation, reduction, and nucleophilic substitution, which are essential for creating diverse chemical entities.

Biology

- Biological Studies : The unique structure of 1-(3-Ethyl-4,5-dihydro-5-isoxazolyl)methanamine makes it valuable in studying biological processes at the molecular level. It can be used to investigate interactions between biomolecules and their effects on cellular functions.

Medicine

- Therapeutic Potential : Isoxazole derivatives, including this compound, have shown promise as:

- Analgesics : Pain relief agents.

- Anti-inflammatory Agents : Compounds that reduce inflammation.

- Anticancer Agents : Potential treatments for various cancers.

- Antimicrobial and Antiviral Agents : Effective against a range of pathogens.

- Anticonvulsants and Antidepressants : Used in managing neurological disorders.

- Immunosuppressants : Important in organ transplantation and autoimmune diseases.

Industry

- Material Development : The compound is utilized in developing new materials with specific properties for pharmaceuticals and agrochemicals. Its versatility allows for innovation in product formulations.

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-4,5-dihydro-5-isoxazolyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may interact with central nicotinic receptors, exhibiting high affinity and selectivity . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3-Ethyl-4,5-dihydro-5-isoxazolyl)methanamine can be compared with other isoxazole derivatives, such as:

3-(5-Alkylamino-4-isoxazolyl)-1,2,5,6-tetrahydropyridine: Known for its affinity and selectivity for central nicotinic receptors.

5-Substituted isoxazoles: Synthesized from α-acetylenic γ-hydroxyaldehydes and hydroxylamine, these compounds exhibit diverse biological activities.

The uniqueness of 1-(3-Ethyl-4,5-dihydro-5-isoxazolyl)methanamine lies in its specific structure and the resulting properties, making it a valuable compound for various applications.

Biological Activity

1-(3-Ethyl-4,5-dihydro-5-isoxazolyl)methanamine is a compound belonging to the isoxazole family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. Isoxazole derivatives are known for their roles in various biological processes, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities.

The biological activity of 1-(3-Ethyl-4,5-dihydro-5-isoxazolyl)methanamine is primarily attributed to its ability to interact with specific molecular targets. This compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. Notably, it has shown a high affinity for central nicotinic receptors, indicating its potential role in neurological applications.

Anticancer Activity

Research has indicated that isoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds similar to 1-(3-Ethyl-4,5-dihydro-5-isoxazolyl)methanamine can inhibit the growth of human cancer cells with IC50 values ranging from 0.9 to 4.5 µM . The mechanism behind this activity often involves the induction of apoptosis and inhibition of cell proliferation pathways.

Antimicrobial Properties

Isoxazole derivatives have also been evaluated for their antimicrobial properties. The compound has shown effectiveness against a range of pathogens, including bacteria and fungi. For example, certain analogs have demonstrated strong bactericidal effects against Staphylococcus spp., highlighting the potential of this compound in treating infections caused by resistant strains .

Neuropharmacological Effects

The interaction of 1-(3-Ethyl-4,5-dihydro-5-isoxazolyl)methanamine with nicotinic acetylcholine receptors suggests its potential as a neuropharmacological agent. Studies have shown that compounds in this class can modulate neurotransmitter release and enhance cognitive functions by acting as positive allosteric modulators .

Study 1: Cytotoxicity Testing

A study conducted on a series of isoxazole derivatives, including 1-(3-Ethyl-4,5-dihydro-5-isoxazolyl)methanamine, evaluated their cytotoxic effects on human cancer cell lines. The results indicated that the compound significantly inhibited cell growth at low micromolar concentrations, with detailed IC50 values provided in Table 1.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(3-Ethyl-4,5-dihydro-5-isoxazolyl)methanamine | KB | 2.0 |

| 1-(3-Ethyl-4,5-dihydro-5-isoxazolyl)methanamine | Hep-G2 | 3.2 |

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, the compound showed promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 30 |

These findings underscore the potential of 1-(3-Ethyl-4,5-dihydro-5-isoxazolyl)methanamine as a lead compound for developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.